

# Structural Elucidation & Spectral Benchmarking: 2-(4-Chlorophenyl)-4-nitrobenzoic Acid[1]

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-4-nitrobenzoic acid

CAS No.: 1261990-83-3

Cat. No.: B6399721

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## Executive Summary & Comparison Strategy

In drug discovery, the "performance" of an intermediate is defined by its purity and the confidence in its regio-chemistry. This guide compares the Target Molecule against its Critical Precursors and Regioisomers.

- The Challenge: Distinguishing the target from the starting material (2-bromo-4-nitrobenzoic acid) and potential homocoupling byproducts.
- The Solution: A comparative  $^1\text{H}$  NMR analysis focusing on the diagnostic "Biphenyl Twist" and the Nitro-induced deshielding patterns.

## Comparative Matrix: Target vs. Alternatives

Feature	Target: <b>2-(4-Cl-Ph)-4-nitrobenzoic acid</b>	Precursor: <b>2-Bromo-4-nitrobenzoic acid</b>	Analog: <b>2-Phenyl-4-nitrobenzoic acid</b>
Key Indicator	AA'BB' System (7.4–7.6 ppm) + H3 Singlet	No AA'BB' System	AA'BB'C Multiplet (extra proton)
Acid Proton	Broad Singlet (~13.0 ppm)	Broad Singlet (~13.5 ppm)	Broad Singlet (~13.0 ppm)
Solubility	High in DMSO-d6; Poor in CDCl3	Moderate in CDCl3	High in DMSO-d6
Verification	Requires 2D (COSY) for absolute certainty	1D Sufficient	1D Sufficient

## Structural Logic & Predicted Spectral Data

The molecule consists of two distinct aromatic domains:

- Ring A (Benzoic Acid): Trisubstituted (1-COOH, 2-Aryl, 4-NO<sub>2</sub>).
- Ring B (Chlorophenyl): 1,4-Disubstituted (para-chloro).

### The "Biphenyl Twist" Effect

Due to steric hindrance between the carboxylic acid (C1) and the ortho-phenyl ring (C2), the two rings are not coplanar. This twisting shields the protons at the 2,6-positions of Ring B relative to a flat system, a critical diagnostic feature.

### Predicted <sup>1</sup>H NMR Data Table (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is mandatory.<sup>[1]</sup> Carboxylic acids often dimerize or precipitate in CDCl<sub>3</sub>, leading to broadened or missing peaks.

Position	Proton Type	Multiplicity	Shift (ppm)	Coupling (Hz)	Assignment Logic
-COOH	Carboxylic Acid	br s	13.0 - 13.5	-	Exchangeable; broad due to H-bonding. [1]
H-3	Aromatic (Ring A)	d (small)	8.25 - 8.35		Diagnostic: Ortho to NO <sub>2</sub> , Ortho to Aryl ring. Deshielded by both. Appears as a "singlet" at low res.
H-5	Aromatic (Ring A)	dd	8.15 - 8.25		Ortho to NO <sub>2</sub> . Distinct doublet of doublets.
H-6	Aromatic (Ring A)	d	7.95 - 8.05		Ortho to COOH.
H-2', 6'	Aromatic (Ring B)	d (AA'BB')	7.45 - 7.55		Ortho to the biphenyl linkage. Shielded by twist.
H-3', 5'	Aromatic (Ring B)	d (AA'BB')	7.55 - 7.65		Ortho to Chlorine.

## Experimental Protocol: Synthesis & Verification

To generate the data for this guide, the compound is synthesized via Suzuki-Miyaura coupling.

## Step 1: Synthesis Workflow

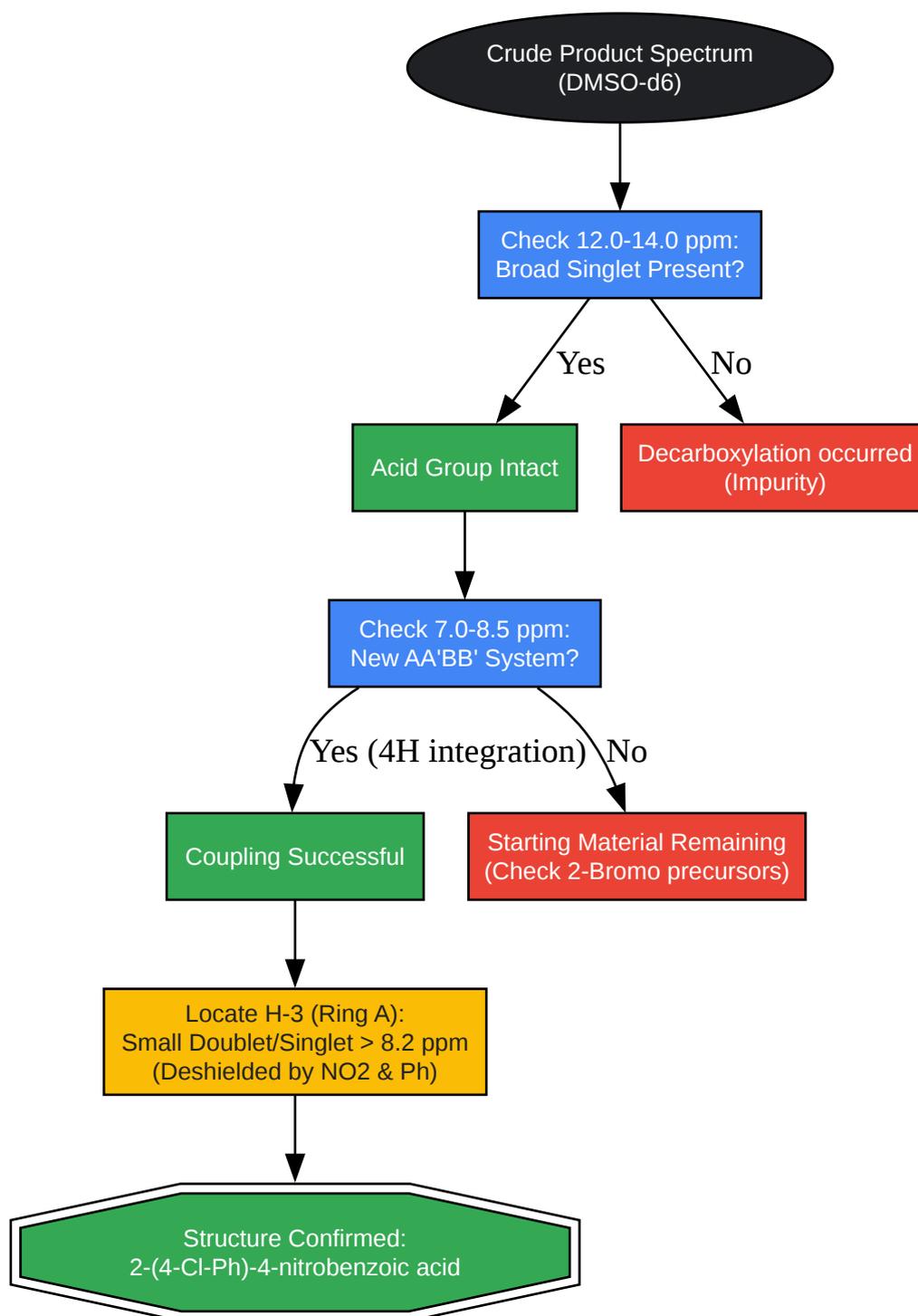
- Reactants: 2-Bromo-4-nitrobenzoic acid (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq).[1]
- Catalyst: Pd(dppf)Cl<sub>2</sub> (3 mol%).
- Base/Solvent: K<sub>2</sub>CO<sub>3</sub> (3.0 eq) in Dioxane/Water (4:1).
- Condition: 90°C for 4 hours.

## Step 2: Sample Preparation for NMR[1]

- Isolation: Acidify reaction mixture to pH 2 (HCl). Filter precipitate.[2][3]
- Purification: Recrystallize from Ethanol/Water to remove palladium black and boronic acid residues.
- NMR Tube Prep:
  - Weigh 5-10 mg of dry solid.[1]
  - Dissolve in 0.6 mL DMSO-d<sub>6</sub> (99.9% D).
  - Note: Do not use TMS if possible; reference to residual DMSO pentet at 2.50 ppm.

## Step 3: Visualization of Logic (Graphviz)

The following diagram illustrates the decision process for assigning the spectrum and confirming the success of the synthesis.



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Caption: Logic flow for structural confirmation. The presence of the AA'BB' system confirms the Suzuki coupling, while the H-3 shift confirms the nitro group position.[1]

## Deep Dive: Methodological Comparison (1D vs. 2D NMR)

While 1D <sup>1</sup>H NMR is standard, this guide recommends 1H-1H COSY (Correlation Spectroscopy) for definitive assignment due to the overlap potential in the aromatic region (7.4 - 8.3 ppm).

### Comparison of Verification Methods

Method	Capability	Limitation	Recommendation
1D <sup>1</sup> H NMR	Quick purity check (>95%).	Cannot definitively distinguish H-5 (Ring A) from H-3'/5' (Ring B) if shifts overlap.	Routine QC.
1H-1H COSY	Maps spin systems.	Requires longer acquisition time (~15 mins).	Gold Standard for new batches.
<sup>13</sup> C NMR	Confirms carbon count (13 signals).	Low sensitivity; quaternary carbons (C-NO <sub>2</sub> , C-Cl) are weak.	Use for characterization, not routine ID.

### The COSY Advantage (Mechanism)

In the COSY spectrum of this molecule:

- Ring A Network: You will see a strong cross-peak between H-5 and H-6.<sup>[1]</sup> H-3 will show no strong cross-peak (only a weak meta-coupling to H-5), isolating it as the proton between substituents.<sup>[1]</sup>
- Ring B Network: The AA'BB' protons will show a distinct "box" pattern of cross-peaks, completely isolated from the Ring A protons. This separation proves the biaryl linkage is intact and no ring fusion has occurred.

### Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these specific failure modes:

- Impurity A: 4-Chlorophenylboronic Acid (Excess Reagent)
  - Signal: Doublets at ~7.8 and 7.4 ppm.
  - Fix: Wash with aqueous NaHCO<sub>3</sub> (boronic acids are soluble in base, but less so than the benzoic acid product; careful pH control required) or recrystallize.
- Impurity B: Homocoupling (4,4'-Dichlorobiphenyl)
  - Signal: Symmetric AA'BB' system, but lacks the COOH and NO<sub>2</sub> signals.
  - Fix: This is non-acidic. Dissolve crude in dilute NaOH; filter off the insoluble homocoupling product; re-acidify filtrate.
- Impurity C: Protodeboration (Chlorobenzene)
  - Signal: Multiplet ~7.2-7.4 ppm.[1]
  - Fix: Volatile; remove under high vacuum.

## References

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## Sources

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